1-(4-Chlorophenyl)-3-cyclopropylurea
Description
1-(4-Chlorophenyl)-3-cyclopropylurea is a urea derivative featuring a 4-chlorophenyl group attached to the urea backbone and a cyclopropyl substituent. Urea-based compounds are widely studied for their biological activities, including kinase inhibition and cytotoxic effects, depending on substituents . The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins . The cyclopropyl moiety may influence conformational rigidity and metabolic stability compared to bulkier or more flexible substituents .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-cyclopropylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWINKOQQUXUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307752 | |
| Record name | 1-(4-chlorophenyl)-3-cyclopropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64393-08-4 | |
| Record name | NSC194902 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)-3-cyclopropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-cyclopropylurea typically involves the reaction of 4-chloroaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloroaniline+Cyclopropyl isocyanate→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-cyclopropylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Chalcone Derivatives ()
Chalcone derivatives with halogenated aromatic rings, such as (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-one (Compound 1 in ), share the 4-chlorophenyl group but differ in their core structure (enone vs. urea). Key comparisons include:
| Compound | IC₅₀ (MCF-7 Cells) | Key Substituents | Synthetic Yield |
|---|---|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-one | 1,484.75 μg/mL | 4-Chlorophenyl, p-tolyl | 87.03% |
| (E)-1-(4-Chlorophenyl)-3-(4-tolyprophenyl)prop-2-en-1-one | 37.24 μg/mL | 4-Chlorophenyl, 4-tolylphenyl | 64.80% |
| 1-(4-Chlorophenyl)-3-cyclopropylurea (Inferred) | N/A | 4-Chlorophenyl, cyclopropyl | N/A |
- Activity: The chalcone derivatives exhibit cytotoxicity at lower IC₅₀ values (22–42 μg/mL) compared to the less active Compound 1 (1,484.75 μg/mL), highlighting the importance of substituent positioning and electronic effects .
- Synthesis : Microwave-assisted synthesis of chalcones achieved yields up to 87%, suggesting efficient methodologies for halogenated aromatics . Urea derivatives like 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea are typically synthesized via nucleophilic substitution or urea coupling, though specific data for the target compound is unavailable .
Urea Derivatives with Varied Substituents ()
- Substituent Effects :
- Chlorophenyl Position : The 4-chlorophenyl group (target compound) may offer better steric accessibility than the 2-chloro-4-hydroxyphenyl analogue (), which has additional hydrogen-bonding capacity from the hydroxyl group.
- Cyclopropyl vs. Sulfamoyl : The cyclopropyl group in urea derivatives likely increases metabolic stability, whereas the sulfamoyl group in could improve water solubility and target engagement .
Computational and Electronic Properties ()
DFT studies on chlorophenyl-containing compounds, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, reveal that electron-withdrawing groups (e.g., Cl) reduce HOMO-LUMO gaps, enhancing reactivity .
Biological Activity
Overview
1-(4-Chlorophenyl)-3-cyclopropylurea is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 64393-08-4
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that are crucial for cellular processes, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate various physiological responses.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. Research indicates that it can effectively inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with this compound, indicating its potential utility in inflammatory disease models.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound. Below is a summary table of key findings from various research efforts:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
